Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Overview
Description
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula (C14H22O.CH2O)x . It is commonly known as p-tert-Octylphenol formaldehyde polymer. This compound is a polymer formed by the reaction of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction typically occurs under acidic or basic conditions, which catalyze the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure and molecular weight .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol to the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the polymerization is allowed to proceed until the desired polymer is formed. The polymer is then purified and processed into the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with different functional groups .
Scientific Research Applications
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer is utilized in various biological assays and experiments due to its unique properties.
Medicine: It finds applications in drug delivery systems and as a component in medical devices.
Industry: The polymer is used in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism by which formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The polymer can interact with various biological molecules, altering their structure and function. These interactions can lead to changes in cellular processes and pathways, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde.
Tyloxapol: A polymer formed by the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane.
Uniqueness
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the 4-(1,1,3,3-tetramethylbutyl)phenol moiety, which imparts specific chemical and physical properties to the polymer. This makes it suitable for applications where other similar polymers may not be effective .
Properties
IUPAC Name |
formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIXADXGMHVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26678-93-3 | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26678-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10924925 | |
Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26678-93-3, 124765-80-6 | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026678933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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